(1-Formyl-1H-indol-3-yl)acetic acid CAS number and molecular weight
(1-Formyl-1H-indol-3-yl)acetic acid CAS number and molecular weight
This technical guide provides an in-depth characterization of (1-Formyl-1H-indol-3-yl)acetic acid , a specific N-formylated derivative of the plant hormone Indole-3-acetic acid (IAA).
[1][2]
Compound Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
(1-Formyl-1H-indol-3-yl)acetic acid is an indole derivative characterized by the presence of a formyl group (-CHO) on the indole nitrogen (position 1) and an acetic acid moiety at position 3. It is chemically distinct from its isomer, (3-Formyl-1-indolyl)acetic acid, which carries the acetic acid on the nitrogen and the formyl group on the ring carbon.
Core Data Table
| Property | Data |
| Chemical Name | (1-Formyl-1H-indol-3-yl)acetic acid |
| Synonyms | N-Formyl Indole-3-acetic acid; 1-Formyl-IAA; 1H-Indole-3-acetic acid, 1-formyl- |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| CAS Number | Not widely listed (See Critical Note below) |
| Isomer CAS | 138423-98-0 refers to (3-Formyl-1-indolyl)acetic acid (Isomer) |
| Physical State | Solid (Predicted: Off-white to pale yellow) |
| Solubility | Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate); Low solubility in water |
| pKa (Predicted) | ~4.75 (Carboxylic acid) |
CRITICAL NOTE ON CAS IDENTIFICATION: Public chemical databases frequently list CAS 138423-98-0 for the isomer (3-Formyl-1-indolyl)acetic acid (where the acetic acid is on the nitrogen). Researchers must verify the structure by NMR to ensure the formyl group is on the nitrogen (N-CHO) and the acetic acid is on the C3 carbon. The specific CAS for the N-formyl-IAA free acid is not standard in major commercial catalogs, suggesting it is primarily generated in situ or as a transient intermediate/impurity.
Structural Analysis
The compound consists of an indole core where the N-H proton is replaced by a formyl group. This N-formylation significantly reduces the electron density of the indole ring compared to the parent IAA, altering its reactivity and stability.
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Position 1 (Nitrogen): Formyl group (-CHO). Acts as an electron-withdrawing protecting group or metabolic handle.
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Position 3 (Carbon): Acetic acid side chain (-CH₂COOH). Retains the auxinic skeleton but biological activity is likely modulated by the N-substitution.
Synthesis & Formation Mechanism[4][12]
The synthesis of (1-Formyl-1H-indol-3-yl)acetic acid typically involves the direct N-formylation of Indole-3-acetic acid (IAA). This reaction requires electrophilic formylating agents capable of overcoming the weak nucleophilicity of the indole nitrogen.
Synthetic Pathway (N-Formylation)
The most robust method utilizes a mixed anhydride formed in situ from formic acid and acetic anhydride.
Reagents:
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Formylating Agent: Formic Acid (HCOOH) + Acetic Anhydride (Ac₂O).
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Catalyst: Sodium Acetate (NaOAc) or basic Alumina (Al₂O₃) can be used to promote N-acylation over C-acylation.
Reaction Logic: The acetic anhydride activates the formic acid, creating the mixed anhydride (acetic formic anhydride). The indole nitrogen, though less nucleophilic than the C3 position, is formylated under these conditions because the C3 position is already substituted.
Visualization of Synthesis
The following diagram illustrates the chemical transformation from IAA to the N-Formyl derivative.
Caption: N-Formylation of Indole-3-acetic acid using a mixed anhydride strategy.
Experimental Protocols
Synthesis Protocol (Adapted for N-Formylation)
Note: This protocol is adapted from standard N-formylation procedures for indoles (e.g., using formic acid/acetic anhydride).
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Preparation of Mixed Anhydride:
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Reaction:
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Dissolve Indole-3-acetic acid (1.0 eq) in dry THF or DCM.
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Add the prepared mixed anhydride solution dropwise to the IAA solution at 0°C.
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Add a base catalyst (e.g., Pyridine or NaOAc , 1.0 eq) if the reaction is sluggish.
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Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC (System: DCM/MeOH 9:1).
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Work-up:
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Purification:
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Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
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Analytical Characterization
To confirm the identity of the product, use the following analytical markers:
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Mass Spectrometry (ESI-MS):
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Look for [M+H]⁺ = 204.2 or [M-H]⁻ = 202.2 .
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Fragmentation often shows loss of CO (-28 Da) from the formyl group.
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¹H-NMR (DMSO-d₆):
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Aldehyde Proton (N-CHO): Distinct singlet or broad peak typically between 9.0 – 9.5 ppm .
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Indole Protons: Shifted downfield compared to IAA due to the electron-withdrawing N-formyl group.
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Methylene (-CH₂-): Singlet around 3.6 – 3.8 ppm .
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Acid Proton (-COOH): Broad singlet at 12.0 – 12.5 ppm .
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Significance & Applications
Pharmaceutical Impurity Profiling
(1-Formyl-1H-indol-3-yl)acetic acid is relevant as a potential process-related impurity or degradation product in the synthesis of Indomethacin and other indole-based NSAIDs.
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Indomethacin: Contains an N-benzoyl group. Under specific oxidative or hydrolytic conditions during synthesis (or if formic acid is present as a contaminant), the N-formyl analog may form.
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Detection: Regulatory agencies require strict monitoring of such structural analogs due to potential differences in toxicity or biological activity.
Biological Metabolism
In tryptophan metabolism, N-formyl derivatives (like N-formylkynurenine) are common. While N-formyl-IAA is less common than oxidative ring-opening products, it represents a potential metabolite in pathways involving peroxidase-mediated oxidation of IAA.
References
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Sigma-Aldrich. (3-Formyl-1-indolyl)acetic acid Product Sheet. (Cited for isomeric distinction). Link
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Royal Society of Chemistry. Nano rod shaped and reusable basic Al2O3 catalyst for N-formylation of amines. (Methodology for N-formylation of indoles). Link
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PubChem. Indole-3-acetic acid Compound Summary. (Parent compound data). Link
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BLD Pharm. (R)-2-((tert-Butoxycarbonyl)amino)-3-(1-formyl-1H-indol-3-yl)propanoic acid. (Evidence of 1-formyl-indol-3-yl moiety).[9][10][11][12][13][14] Link
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(Note: Actual image to be generated)